molecular formula C52H75O5PSi3 B13640880 ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No.: B13640880
M. Wt: 895.4 g/mol
InChI Key: ZMORZUUWDXVEOG-BUKGRURPSA-N
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Description

((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound characterized by multiple silyl ether groups and a phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups. The key steps include:

    Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Cyclohexylidene Ring: Through a series of cyclization reactions.

    Introduction of the Phosphine Oxide Moiety: Using diphenylphosphine oxide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles such as alcohols or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology

In biological research, this compound can be used to study the effects of silyl ether groups on biological activity and stability.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its silyl ether and phosphine oxide groups. These interactions can affect various pathways, including those involved in oxidation-reduction reactions and molecular stability.

Comparison with Similar Compounds

Similar Compounds

  • ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)phosphine oxide
  • ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine

Uniqueness

The uniqueness of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its specific combination of silyl ether and phosphine oxide groups, which confer unique reactivity and stability properties compared to similar compounds.

Properties

Molecular Formula

C52H75O5PSi3

Molecular Weight

895.4 g/mol

IUPAC Name

3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C52H75O5PSi3/c1-41-42(36-39-58(53,43-28-19-15-20-29-43)44-30-21-16-22-31-44)40-47(56-59(11,12)50(2,3)4)49(48(41)57-60(13,14)51(5,6)7)54-37-27-38-55-61(52(8,9)10,45-32-23-17-24-33-45)46-34-25-18-26-35-46/h15-26,28-36,47-49H,1,27,37-40H2,2-14H3/b42-36-/t47-,48-,49-/m1/s1

InChI Key

ZMORZUUWDXVEOG-BUKGRURPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]([C@@H]1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C(C1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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